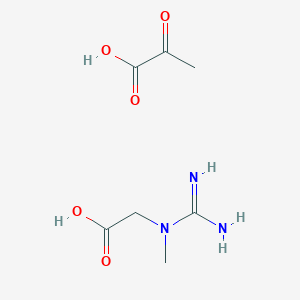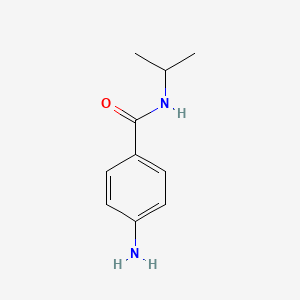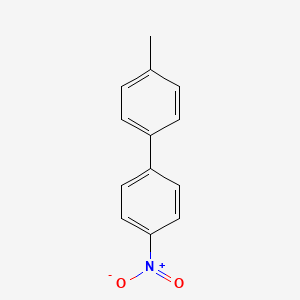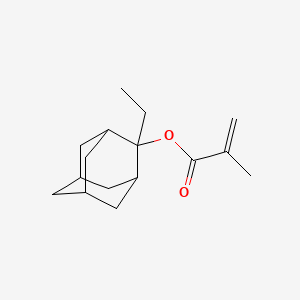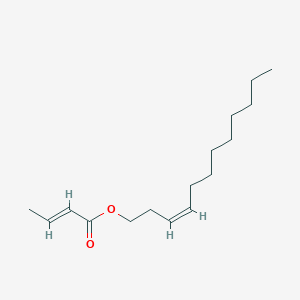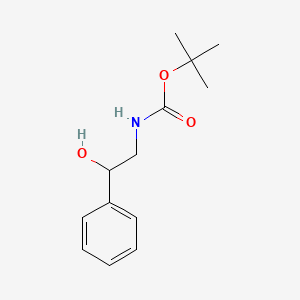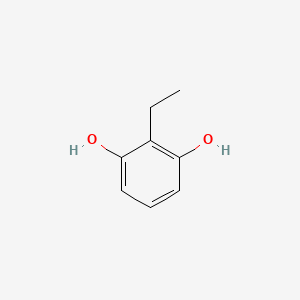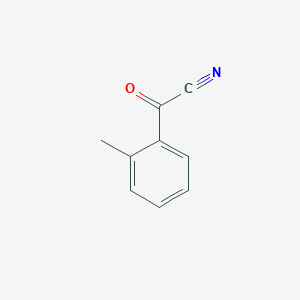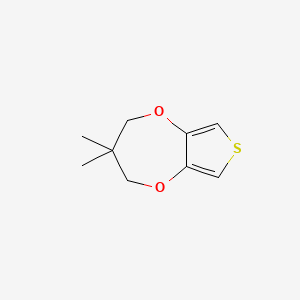
2-Thiophen-2-yl-thiazolidine
Übersicht
Beschreibung
“2-Thiophen-2-yl-thiazolidine” is a compound with the molecular formula C7H9NS2 and a molecular weight of 171.28 . It is used for research purposes .
Synthesis Analysis
Thiazolidine motifs, including “2-Thiophen-2-yl-thiazolidine”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are synthesized through various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “2-Thiophen-2-yl-thiazolidine” is characterized by the presence of sulfur at the first position and nitrogen at the third position . This structure is intriguing and has been the subject of various studies .
Chemical Reactions Analysis
The reaction kinetics between 1,2-aminothiols and aldehydes, which are key components in the synthesis of thiazolidine compounds like “2-Thiophen-2-yl-thiazolidine”, are fast and efficient . The resulting thiazolidine product remains stable and does not require any catalyst .
Physical And Chemical Properties Analysis
“2-Thiophen-2-yl-thiazolidine” is a solid substance with a predicted melting point of 88.22°C and a boiling point of approximately 313.6°C at 760 mmHg . Its predicted density is approximately 1.2 g/cm3, and its refractive index is predicted to be n20D 1.62 .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical and Therapeutic Applications
- Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
- The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
-
Antioxidant Applications
- Thiazolidin-2,4-dione (TZD) analogues exhibit their antioxidant action by scavenging reactive oxygen species (ROS) .
- For instance, Bozdag-Dundar et al. synthesized a series of 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives, and they were tested for their antioxidant properties .
-
Antimicrobial Applications
-
Hypoglycemic Applications
-
Cancer Treatment Applications
-
Antihypertensive Applications
-
Anti-Inflammatory Applications
-
Antischizophrenia Applications
-
Antibacterial Applications
-
Anti-HIV Applications
-
Hypnotics Applications
-
Antiallergic Applications
-
Analgesic Applications
-
Fibrinogen Receptor Antagonist Applications
-
Bacterial DNA Gyrase B Inhibitor Applications
-
Antitumor and Cytotoxic Applications
Zukünftige Richtungen
Thiazolidine motifs, including “2-Thiophen-2-yl-thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMSGFRYPNGQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404158 | |
| Record name | 2-Thiophen-2-yl-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-yl-thiazolidine | |
CAS RN |
31404-10-1 | |
| Record name | 2-Thiophen-2-yl-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



